

commercial availability and suppliers of Ethyl 3-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-amino-1H-indole-2-carboxylate*

Cat. No.: B1269152

[Get Quote](#)

Technical Guide: Ethyl 3-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, synthesis, and potential biological applications of **Ethyl 3-amino-1H-indole-2-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Properties

Ethyl 3-amino-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core structure, which is a common motif in many biologically active molecules. Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	87223-77-6	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	204.23 g/mol	[1]
Appearance	Solid	
Purity	97% - 98%	[1]
Storage Temperature	2-8°C, Keep in a dark, dry, and sealed place	
InChI Key	GQXOMZRZCLHBSH-UHFFFAOYSA-N	
Canonical SMILES	CCOC(=O)C1=C(N)C2=CC=C C=C2N1	

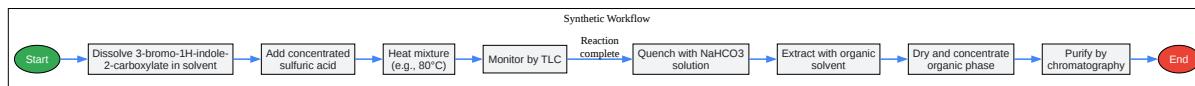
Commercial Availability and Suppliers

Ethyl 3-amino-1H-indole-2-carboxylate is available from several commercial chemical suppliers. The following table provides a summary of known vendors, including product numbers, purity, and available quantities.

Supplier	Product Number	Purity	Available Quantities
ChemUniverse	P62044	97%	100mg, 250mg, 1g, Bulk
Sigma-Aldrich (Ambeed, Inc.)	AMBH9884D6AA	98%	Inquire
Oakwood Chemical	015427	Inquire	Inquire

Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Synthesis and Characterization


While a specific, detailed experimental protocol for the synthesis of the parent **Ethyl 3-amino-1H-indole-2-carboxylate** is not readily available in the public domain, a recently published method for the synthesis of its substituted derivatives provides a valuable reference. The general synthetic approach often involves the cyclization of a substituted aniline precursor.

Representative Experimental Protocol: Synthesis of Substituted Ethyl 3-amino-1H-indole-2-carboxylates

A recent study outlines a general procedure for the synthesis of various substituted ethyl 3-((aryl)amino)-1H-indole-2-carboxylates. This protocol can likely be adapted for the synthesis of the parent compound. The key steps are outlined below.

General Procedure:

- A solution of the appropriate 3-bromo-1H-indole-2-carboxylate is prepared in a suitable solvent (e.g., anhydrous ethanol).
- Concentrated sulfuric acid is added dropwise to the solution.
- The reaction mixture is heated (e.g., at 80°C) and monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the crude product, which can be further purified by chromatography.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of indole-2-carboxylates.

Spectroscopic Data of a Representative Derivative (Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate)[3]

- ^1H NMR (400 MHz, DMSO-d₆) δ : 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, J = 8.0 Hz, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, J = 6.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).
- ^{13}C NMR (100 MHz, DMSO-d₆) δ : 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69.
- ESI-HRMS (m/z): [M + H]⁺ calculated for C₁₇H₁₅CIN₂O₂: 315.0900; found: 315.0907.

Potential Biological Applications and Research Directions

While specific biological activity data for **Ethyl 3-amino-1H-indole-2-carboxylate** is limited in publicly available literature, the indole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The 2-aminoindole and indole-2-carboxylate motifs, in particular, have been extensively investigated for their therapeutic potential.

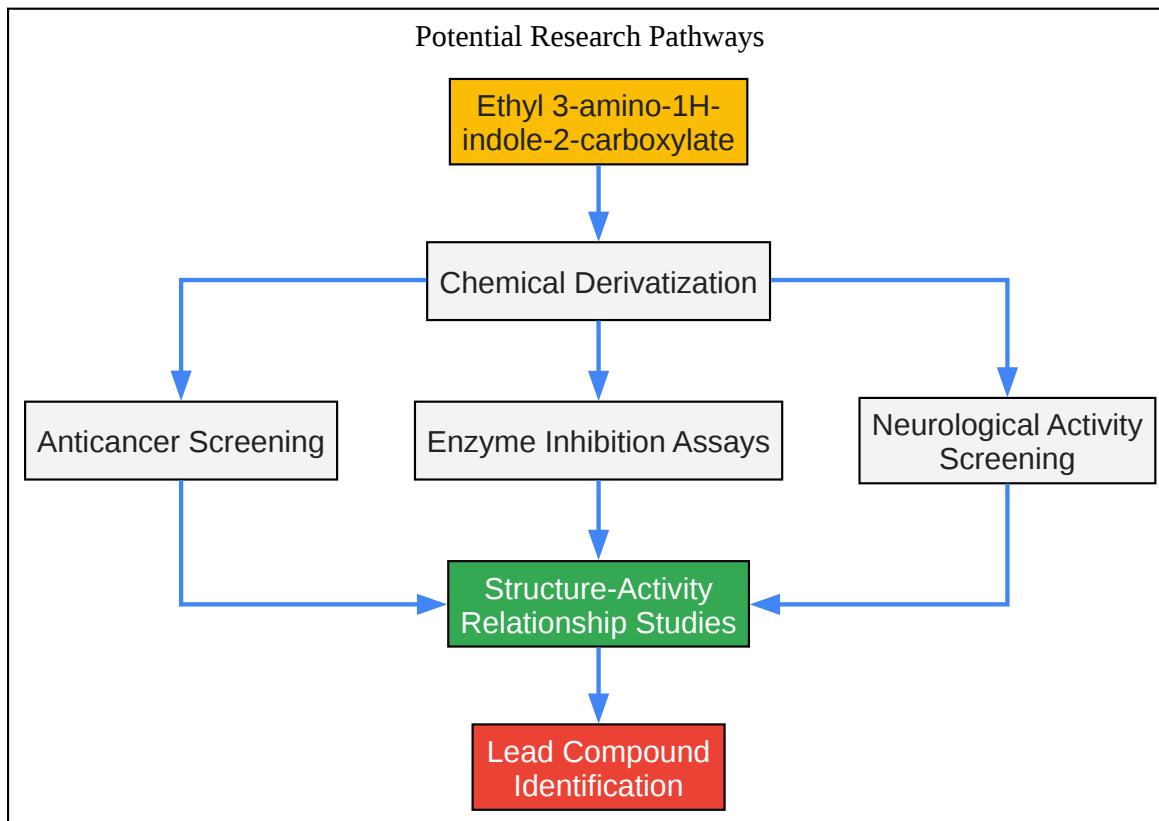
Anticancer Activity

The indole nucleus is a core component of many anticancer agents. Research on related indole-2-carboxamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines.^[2] These compounds often exert their effects by inhibiting key

signaling molecules involved in cancer cell growth and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[\[3\]](#)

Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.


Neuroscience and Receptor Modulation

The indole structure is central to the neuro-transmitters serotonin and melatonin. Synthetic indole derivatives are frequently explored for their ability to modulate various receptors in the central nervous system. For example, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor.[\[4\]](#)

Future Research Directions

Given the established biological significance of the indole scaffold, **Ethyl 3-amino-1H-indole-2-carboxylate** represents a valuable starting point for further investigation. Potential research avenues include:

- Synthesis of a diverse library of derivatives: The amino and carboxylate functionalities provide convenient handles for chemical modification to explore structure-activity relationships.
- Screening for anticancer activity: Evaluating the compound and its derivatives against a panel of cancer cell lines could uncover novel antiproliferative agents.
- Enzyme inhibition assays: Testing against a broad range of clinically relevant enzymes could identify new therapeutic targets.
- Investigation of neurological effects: Given the prevalence of the indole motif in neuroactive compounds, exploring its potential to modulate CNS receptors is a promising area of research.

[Click to download full resolution via product page](#)

Logical flow for the exploration of **Ethyl 3-amino-1H-indole-2-carboxylate** in drug discovery.

Conclusion

Ethyl 3-amino-1H-indole-2-carboxylate is a commercially available compound with a chemical scaffold that holds significant promise for the development of novel therapeutic agents. While specific biological data for this exact molecule is currently sparse, the well-documented activities of related indole derivatives provide a strong rationale for its further investigation in various therapeutic areas, particularly in oncology and neuroscience. This guide serves as a foundational resource to aid researchers in sourcing, synthesizing, and exploring the potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability and suppliers of Ethyl 3-amino-1H-indole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269152#commercial-availability-and-suppliers-of-ethyl-3-amino-1h-indole-2-carboxylate\]](https://www.benchchem.com/product/b1269152#commercial-availability-and-suppliers-of-ethyl-3-amino-1h-indole-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com